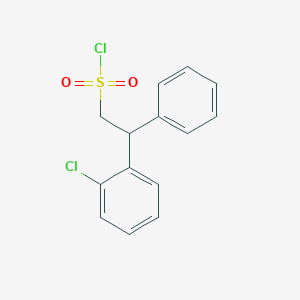

2-(2-Chlorophenyl)-2-phenylethylsulfonyl chloride

Overview

Description

2-(2-Chlorophenyl)-2-phenylethylsulfonyl chloride, also known as 2-CPESC, is an organosulfur compound that is widely used in scientific research applications. It is a colorless solid that is soluble in organic solvents and has a boiling point of 170°C and a melting point of 58°C. 2-CPESC is a versatile reagent that has been used in the synthesis of a variety of organic compounds, and has been used to study the mechanism of action of various biochemical and physiological processes.

Scientific Research Applications

Synthesis and Chemical Reactivity

Synthesis of Antiplatelet Drugs : The reaction between methyl (R)-2-(2-chlorophenyl)-2-hydroxyacetate and 3-nitrobenzenesulfonyl chloride resulted in a promising intermediate for the synthesis of Clopidrogel, an antiplatelet drug used in preventing strokes and heart attacks. This showcases the role of related chlorophenyl sulfonyl chlorides in synthesizing medically relevant compounds (Yinghua Li et al., 2012).

Electrocatalytic Reduction for Drug Synthesis : Arylethyl chlorides, including structures related to 2-(2-Chlorophenyl)-2-phenylethylsulfonyl chloride, have been used as precursors in the electrosynthesis of anti-inflammatory drugs. The study demonstrates their reduction at silver cathodes in the presence of CO2, leading to the formation of 2-arylpropanoic acids, which are important in pharmaceutical manufacturing (A. Isse et al., 2005).

Adsorption Studies : The interaction of 2-chlorophenol derivatives with silica surfaces was investigated to understand their adsorption behavior. This is crucial for environmental science, particularly in removing contaminants from water. The study confirmed the formation of outer-sphere complexation, which is significant for designing better filtration materials (L. Jayarathna et al., 2019).

Sulfonamide Derivatives Synthesis : N-Dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide were synthesized and evaluated for their biological potential. This highlights the compound's role in developing new molecules with possible therapeutic applications (Aziz‐ur‐Rehman et al., 2014).

Material Science and Catalysis

Polymeric Catalysts for Organic Synthesis : O-Sulfonated poly(4-vinylpyrrolidonium) chloride, prepared from reactions involving related chlorophenyl sulfonyl chlorides, was used as a solid acid catalyst for synthesizing xanthene derivatives. This demonstrates the compound's utility in facilitating chemical reactions, offering a reusable and efficient catalyst for organic synthesis (F. Shirini et al., 2014).

Advanced Oxidation Processes for Water Treatment : Studies on the degradation of organic pollutants, like 4-chlorophenol, using electrochemical oxidation in the presence of carbon black, reveal potential applications in environmental cleanup. This research provides insights into developing more effective methods for treating water contaminated with hazardous organic compounds (J. Boudenne et al., 1999).

Mechanism of Action

Target of Action

It is known that similar compounds, such as clofedanol, act as antagonists at the histamine h1 receptor . This receptor plays a crucial role in inflammatory responses and is a common target for antihistamines .

Mode of Action

Based on its structural similarity to clofedanol, it may suppress the cough reflex by a direct effect on the cough center in the medulla of the brain .

Biochemical Pathways

For instance, Clofedanol, a structurally similar compound, is known to affect the Histamine H1 receptor pathway .

Pharmacokinetics

Ketamine is metabolized primarily by cytochrome P450 (CYP) 3A and CYP2B6 enzymes . It has low oral bioavailability due to extensive first-pass metabolism .

Result of Action

For instance, 2-(2-chlorophenyl)ethylbiguanide was found to rapidly downregulate the expression of c-Myc in addition to ER stress responses in a post-translational manner .

Properties

IUPAC Name |

2-(2-chlorophenyl)-2-phenylethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2O2S/c15-14-9-5-4-8-12(14)13(10-19(16,17)18)11-6-2-1-3-7-11/h1-9,13H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVNCPUXUXDWNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CS(=O)(=O)Cl)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391025 | |

| Record name | 2-(2-Chlorophenyl)-2-phenylethylsulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885950-96-9 | |

| Record name | 2-Chloro-β-phenylbenzeneethanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885950-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chlorophenyl)-2-phenylethylsulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Chloro-3-(2-methylpropoxy)propyl]pyrrolidine](/img/structure/B1622021.png)

![4-[4-Methoxy-3-[2-(4-phenyl-1-piperazinyl)ethoxy]phenyl]pyrrolidin-2-one](/img/structure/B1622037.png)